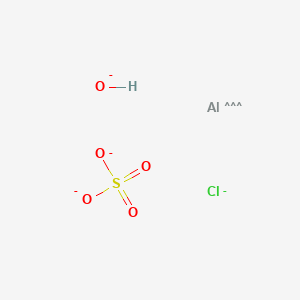
4-(1,3,4-oxadiazol-2-yl)benzoic Acid
Descripción general
Descripción
4-(1,3,4-oxadiazol-2-yl)benzoic acid is a compound with the molecular formula C9H6N2O3 and a molecular weight of 190.16 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, which includes 4-(1,3,4-oxadiazol-2-yl)benzoic acid, has been reported in various studies . The synthesis process often involves the use of key intermediates and follows established procedures .Molecular Structure Analysis
The molecular structure of 4-(1,3,4-oxadiazol-2-yl)benzoic acid consists of a five-membered 1,3,4-oxadiazole ring attached to a benzoic acid group . The InChI code for this compound is 1S/C9H6N2O3/c12-9(13)7-3-1-6(2-4-7)8-11-10-5-14-8/h1-5H,(H,12,13) .Physical And Chemical Properties Analysis
4-(1,3,4-oxadiazol-2-yl)benzoic acid is a powder at room temperature . It has a molecular weight of 190.16 .Aplicaciones Científicas De Investigación
Corrosion Inhibition : Derivatives of 1,3,4-oxadiazole, such as those studied by Ammal, Prajila, and Joseph (2018), have been found effective as corrosion inhibitors for mild steel in acidic environments. These inhibitors form protective layers on the steel surface, as evidenced by increased charge transfer resistance and confirmed by scanning electron microscopy (SEM) (Ammal, Prajila, & Joseph, 2018).
Medicinal Chemistry : The oxadiazole ring system is significant in medicinal chemistry, as shown in studies like those conducted by Vinaya, Chandrashekara, and Shivaramu (2019). They demonstrated efficient synthesis methods for 3,5-diaryl substituted 1,2,4-oxadiazoles, which are important for the development of various medicinal and material chemistry molecules (Vinaya, Chandrashekara, & Shivaramu, 2019).
Synthetic Methodology : The solid-phase synthesis of 1,2,4-oxadiazoles, as reported by Sams and Lau (1999), demonstrates the versatility of these compounds in synthetic chemistry. They used benzoic acids bound to polystyrene resin, highlighting the practical applications in synthesizing various chemical structures (Sams & Lau, 1999).
Material Science : Oxadiazole derivatives exhibit potential in material science applications, particularly in the creation of liquid crystalline materials. For instance, Jian, Hua, Yan, and Jianhua (2014) synthesized 3,5-disubstituted 1,2,4-oxadiazoles and studied their phase transition behavior, revealing their potential as liquid crystalline monomers (Jian, Hua, Yan, & Jianhua, 2014).
Antibacterial and Antifungal Agents : The antibacterial and antifungal properties of 1,3,4-oxadiazole derivatives have been explored in several studies. For example, Rajeeva, Srinivasulu, and Shantakumar (2009) synthesized 2-substituted benzothiazole derivatives containing 1,3,4-oxadiazole, which showed promising antimicrobial activities (Rajeeva, Srinivasulu, & Shantakumar, 2009).
Photovoltaic Applications : The study by Yang, Yao, Liu, Wang, and Wang (2016) on phenanthrocarbazole dye-sensitized solar cells, incorporating electron-acceptors like 4-(1,3,4-oxadiazol-2-yl)benzoic acid derivatives, highlights the application of these compounds in enhancing the efficiency and stability of solar cells (Yang, Yao, Liu, Wang, & Wang, 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
4-(1,3,4-oxadiazol-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)7-3-1-6(2-4-7)8-11-10-5-14-8/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTWSORAYAOGDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427895 | |
| Record name | 4-(1,3,4-oxadiazol-2-yl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3,4-oxadiazol-2-yl)benzoic Acid | |
CAS RN |
59663-66-0 | |
| Record name | 4-(1,3,4-oxadiazol-2-yl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,3,4-oxadiazol-2-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Bis[dimethyl[2-(5-norbornen-2-yl)ethyl]silyl]benzene](/img/structure/B1609418.png)









![sodium;2-[(Z)-[butan-2-yl(oxido)azaniumylidene]methyl]benzenesulfonate](/img/no-structure.png)

